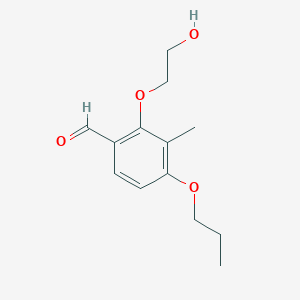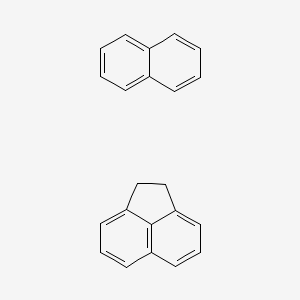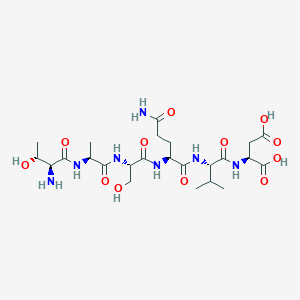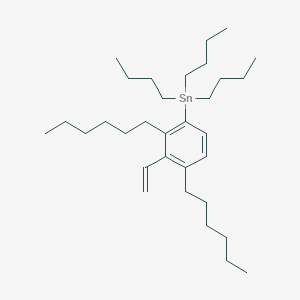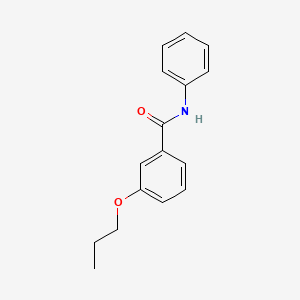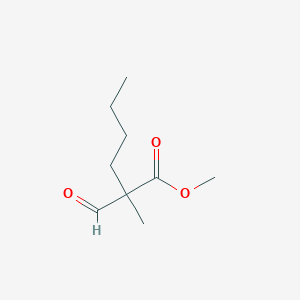
Methyl 2-formyl-2-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-formyl-2-methylhexanoate is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 2-methylhexanoic acid, featuring both a formyl and a methyl group on the hexanoate chain. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-2-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the formylation of methyl 2-methylhexanoate. This can be achieved using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve moderate temperatures and controlled addition of the formylating agent to prevent overreaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-methylhexanoic acid with methanol, followed by formylation using formic acid. The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 2-formyl-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: 2-methylhexanoic acid.
Reduction: Methyl 2-hydroxy-2-methylhexanoate.
Substitution: Methyl 2-(substituted)-2-methylhexanoate derivatives.
科学的研究の応用
Methyl 2-formyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-formyl-2-methylhexanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active formyl compound, which can further interact with cellular targets.
類似化合物との比較
Methyl 2-formyl-2-methylhexanoate can be compared with other similar compounds such as:
Methyl 2-methylhexanoate: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
Methyl formate: A simpler ester with a formyl group, but lacks the extended carbon chain and methyl substitution.
Ethyl 2-formyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of a formyl group and a branched alkyl chain, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
特性
CAS番号 |
717122-73-1 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 2-formyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-9(2,7-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChIキー |
ZXUBSCHOBWBWMX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
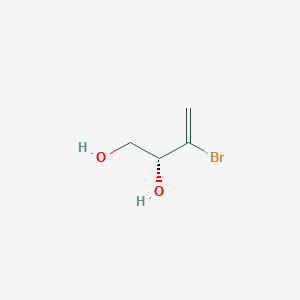

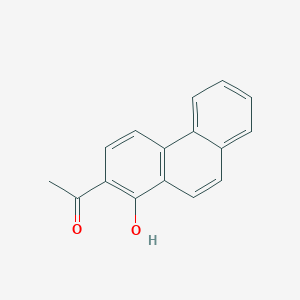



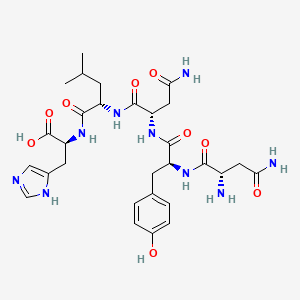
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
